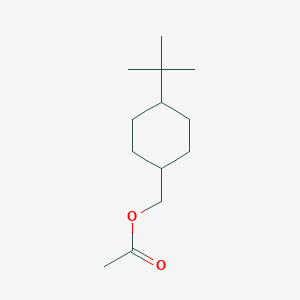

trans-4-tert-Butylcyclohexylmethyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trans-4-tert-Butylcyclohexylmethyl acetate, also known as TBCHMA, is a fragrance ingredient that is widely used in the manufacturing of personal care and household products. It is a colorless liquid with a mild, floral odor that is often described as fresh and clean. TBCHMA is a relatively new ingredient that was first introduced in the market in the early 2000s. Since then, it has gained popularity due to its unique fragrance profile and its ability to enhance the overall scent of a product.

Wirkmechanismus

Trans-4-tert-Butylcyclohexylmethyl acetate works by binding to specific receptors in the olfactory epithelium, which is the part of the nasal cavity that is responsible for detecting odors. When trans-4-tert-Butylcyclohexylmethyl acetate binds to these receptors, it triggers a series of chemical reactions that send signals to the brain, which are interpreted as a specific scent. The mechanism of action of trans-4-tert-Butylcyclohexylmethyl acetate is similar to that of other fragrance ingredients, but its unique chemical structure gives it a distinct odor profile.

Biochemical and Physiological Effects:

trans-4-tert-Butylcyclohexylmethyl acetate has not been found to have any significant biochemical or physiological effects in humans. It is considered to be safe for use in personal care and household products when used in accordance with industry guidelines. However, some individuals may be sensitive to trans-4-tert-Butylcyclohexylmethyl acetate and may experience allergic reactions or skin irritation when exposed to high concentrations of the ingredient.

Vorteile Und Einschränkungen Für Laborexperimente

Trans-4-tert-Butylcyclohexylmethyl acetate has several advantages for use in lab experiments. Its low odor threshold and high affinity for olfactory receptors make it an effective tool for studying the sense of smell. trans-4-tert-Butylcyclohexylmethyl acetate is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental setups. However, trans-4-tert-Butylcyclohexylmethyl acetate is a relatively new ingredient, and its properties and applications are still being explored. There may be limitations to its use in certain experiments, and researchers should exercise caution when working with this ingredient.

Zukünftige Richtungen

There are several future directions for research on trans-4-tert-Butylcyclohexylmethyl acetate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of trans-4-tert-Butylcyclohexylmethyl acetate's potential as a therapeutic agent for the treatment of olfactory disorders. Additionally, researchers may investigate the use of trans-4-tert-Butylcyclohexylmethyl acetate in combination with other fragrance ingredients to create new scent profiles and enhance the overall performance of personal care and household products.

Synthesemethoden

Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized using a multi-step process that involves several chemical reactions. The first step is the preparation of 4-tert-butylcyclohexanol, which is then converted to trans-4-tert-Butylcyclohexylmethyl chloride. The final step involves the reaction of trans-4-tert-Butylcyclohexylmethyl chloride with acetic acid to produce trans-4-tert-Butylcyclohexylmethyl acetate. The synthesis of trans-4-tert-Butylcyclohexylmethyl acetate is a complex process that requires skill and expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Trans-4-tert-Butylcyclohexylmethyl acetate has been the subject of several scientific studies that have explored its various properties and applications. One study found that trans-4-tert-Butylcyclohexylmethyl acetate has a low odor threshold, which means that it can be detected at very low concentrations. Another study found that trans-4-tert-Butylcyclohexylmethyl acetate has a high affinity for human olfactory receptors, which makes it an effective fragrance ingredient. trans-4-tert-Butylcyclohexylmethyl acetate has also been found to be stable under a wide range of conditions, which makes it suitable for use in a variety of products.

Eigenschaften

CAS-Nummer |

19461-34-8 |

|---|---|

Produktname |

trans-4-tert-Butylcyclohexylmethyl acetate |

Molekularformel |

C13H24O2 |

Molekulargewicht |

212.33 g/mol |

IUPAC-Name |

(4-tert-butylcyclohexyl)methyl acetate |

InChI |

InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |

InChI-Schlüssel |

WKUHCAGBLASMGF-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

Kanonische SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

Andere CAS-Nummern |

19461-35-9 85204-31-5 19461-34-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)